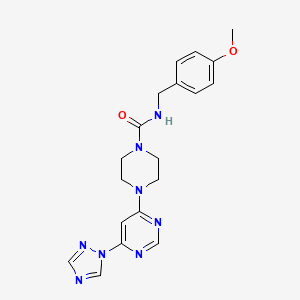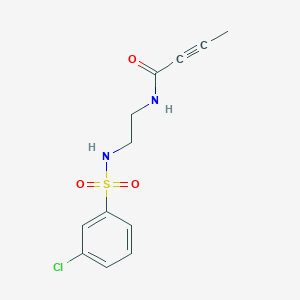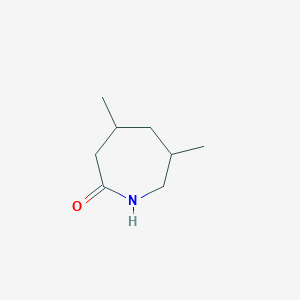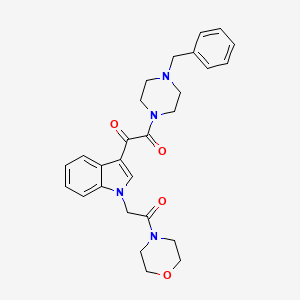![molecular formula C21H17N3OS B2441564 N-(4-(1H-benzo[d]imidazol-2-il)fenil)-3-(metiltio)benzamida CAS No. 896338-56-0](/img/structure/B2441564.png)
N-(4-(1H-benzo[d]imidazol-2-il)fenil)-3-(metiltio)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide” is a complex organic compound. It has been studied for its potential applications in various fields .
Synthesis Analysis
The synthesis of this compound involves the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine . A therapeutic active Pd(II) complex with the new ligand was designed in good yield .Molecular Structure Analysis
The structure of the ligand and its Pd(II) complex was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD techniques . The spectral data of the Pd(II) complex indicated the bidentate bonding mode for bis-benzimidazole and suggested a tetrahedral geometry for the metal complex .Chemical Reactions Analysis
The compound has been used in the synthesis of a Pd(II) complex, which has shown significant antiproliferative potency . The formation of the complex involves the reaction of the ligand with Pd(II) ions .Aplicaciones Científicas De Investigación
- Aplicación: Los investigadores han estado explorando moléculas pequeñas, fisiológicamente activas, con menos efectos secundarios y una mejor tolerancia. Las partes que contienen nitrógeno del compuesto lo convierten en un posible candidato para la inhibición de la aromatasa .
- Aplicación: Mediante la selección in silico, los investigadores han diseñado derivados de N-(4-(1H-benzo[d]imidazol-2-il)fenil)arilamina. Estos compuestos se evaluaron mediante el análisis ADMET (absorción, distribución, metabolismo, excreción y toxicidad) y estudios de acoplamiento molecular .
- Aplicación: Se sintetizó un complejo de Pd(II) utilizando el ligando (2-((1H-benzo[d]imidazol-2-il)metiltio)-1H-benzo[d]imidazol-5-il)(fenil)metanona. El complejo exhibió capacidad de inhibición y potencial como fármaco anticancerígeno .
- Aplicación: El compuesto se puede sintetizar mediante un método versátil que involucra un aldehído aromático y o-fenilendiamina. Esta reacción produce (1H-benzo[d]imidazol-2-il)(fenil)metanona, que tiene diversas aplicaciones .
Inhibición de la aromatasa en el tratamiento del cáncer de mama
Diseño de fármacos y análisis ADMET
Propiedades anticancerígenas
Formación del enlace C–N a través del aldehído aromático y la o-fenilendiamina
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-26-17-6-4-5-15(13-17)21(25)22-16-11-9-14(10-12-16)20-23-18-7-2-3-8-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMACHFRAIRHDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B2441485.png)

![(E)-4-(Dimethylamino)-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylbut-2-enamide](/img/structure/B2441488.png)

![5-benzyl-7-(3,4-dimethylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2441491.png)
![N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/no-structure.png)
![Ethyl 5-[(3,4-dimethylbenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2441495.png)


![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide](/img/structure/B2441500.png)
